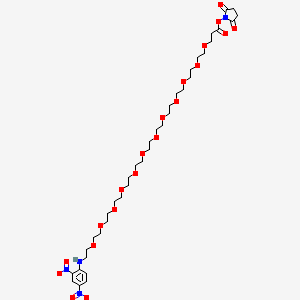
4,6-Dichloro-5-ethoxypyrimidine
描述
4,6-Dichloro-5-ethoxypyrimidine is a heterocyclic organic compound with the molecular formula C7H7Cl2N2O. It is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4,6-Dichloro-5-ethoxypyrimidine typically involves the reaction of 4,6-dichloropyrimidine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out at room temperature for a few hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of formamide, absolute ethyl alcohol, and sodium ethoxide. The process includes stirring and heating, followed by the addition of diethyl malonate. The reaction mixture is then refluxed, and the product is isolated through centrifugation and drying .
化学反应分析
Types of Reactions
4,6-Dichloro-5-ethoxypyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, ammonium hydroxide, and other nucleophiles.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted pyrimidines, depending on the nucleophile used. For example, reacting with ammonium hydroxide can yield 4-amino-5-ethoxypyrimidine .
科学研究应用
4,6-Dichloro-5-ethoxypyrimidine is used in various scientific research applications, including:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemical Production: It is used in the production of agrochemicals due to its potential biological activity.
Organic Chemistry Studies: The compound is valuable in organic chemistry research for studying reaction mechanisms and developing new synthetic methodologies.
作用机制
相似化合物的比较
Similar Compounds
4,6-Dichloro-5-methoxypyrimidine: Similar in structure but with a methoxy group instead of an ethoxy group.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group, showing different reactivity and applications.
属性
IUPAC Name |
4,6-dichloro-5-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-11-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUOPDXDIBWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680688 | |
| Record name | 4,6-Dichloro-5-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5018-39-3 | |
| Record name | 4,6-Dichloro-5-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)






![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
